Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside

Description

Properties

CAS No. |

135010-45-6 |

|---|---|

Molecular Formula |

C27H28O19 |

Molecular Weight |

656.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H28O19/c28-5-11-13(33)15(35)18(38)26(42-11)45-23-14(34)12-9(31)4-10(32)21(22(12)43-20(23)6-1-2-7(29)8(30)3-6)44-27-19(39)16(36)17(37)24(46-27)25(40)41/h1-4,11,13,15-19,24,26-33,35-39H,5H2,(H,40,41)/t11-,13-,15+,16+,17+,18-,19-,24+,26+,27-/m1/s1 |

InChI Key |

YGWFDAMCHDILHX-JQHPUGQPSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Natural Reservoir of Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, isolation, and characterization of the flavonoid glycoside, Herbacetin (B192088) 3-O-glucopyranoside-8-O-glucuronopyranoside. This document is tailored for researchers, scientists, and professionals in drug development seeking detailed information on this specific phytochemical.

Primary Natural Source: Malope trifida Cav.

The principal identified natural source of Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside is the plant species Malope trifida Cav., a member of the Malvaceae family.[1][2] Research has pinpointed the calyx and epicalyx leaves of this plant as the specific tissues where this compound can be isolated.[2] While other species within the Malvaceae family are known to produce a variety of herbacetin and gossypetin (B1671993) derivatives, Malope trifida is the only source explicitly documented to contain this particular dual glycoside.[3]

Quantitative Analysis

Currently, there is a notable absence of quantitative data in the scientific literature regarding the specific yield or concentration of this compound in Malope trifida or any other plant source. Further research is required to establish the abundance of this compound to assess the viability of this plant for large-scale extraction.

Experimental Protocols

While a precise, step-by-step protocol for the extraction and isolation of this compound from Malope trifida is not fully detailed in available literature, a general methodology can be constructed based on established flavonoid isolation techniques and the information provided in the key reference by K.M. T. and colleagues (2007).

General Workflow for Isolation and Purification

The following diagram outlines a logical workflow for the extraction, isolation, and purification of the target flavonoid glycoside.

Caption: General workflow for the isolation of this compound.

Detailed Methodologies

1. Plant Material Preparation:

-

Calyx and epicalyx leaves of Malope trifida are collected and air-dried in the shade to preserve the chemical integrity of the flavonoids.

-

The dried plant material is then finely powdered to increase the surface area for efficient solvent extraction.

2. Extraction:

-

The powdered plant material is subjected to exhaustive extraction with a polar solvent system, typically 80% aqueous methanol, at room temperature. Maceration with intermittent shaking or sonication can be employed to enhance extraction efficiency.

-

The resulting extract is filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanolic extract.

3. Purification:

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. Flavonoid glycosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography. A common stationary phase for flavonoid separation is Sephadex LH-20, with methanol as the mobile phase. This step helps in the initial fractionation and removal of impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified using preparative reversed-phase HPLC on a C18 column. A gradient elution system of methanol and water, often with a small percentage of formic or acetic acid to improve peak shape, is typically used. Fractions are collected and monitored by analytical HPLC.

4. Structural Characterization:

-

The purified compound is identified and its structure elucidated using a combination of spectroscopic techniques:

-

UV Spectroscopy: Performed in methanol and with the addition of various shift reagents to determine the substitution pattern on the flavonoid skeleton.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the glycoside.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are crucial for the unambiguous assignment of the structure, including the positions of the sugar moieties and their stereochemistry.

-

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound as reported in the literature.

| Spectroscopic Technique | Key Observations |

| UV (in Methanol) | Characteristic bands for a flavonol structure. |

| ¹H NMR | Signals corresponding to the aromatic protons of the herbacetin aglycone and the anomeric and other sugar protons of the glucopyranoside and glucuronopyranoside moieties. |

| ¹³C NMR | Resonances for all 27 carbon atoms, confirming the herbacetin skeleton and the two distinct sugar units. |

| ESI-MS | A molecular ion peak corresponding to the calculated mass of C₂₇H₂₈O₁₉. |

Biological Activity and Signaling Pathways

Currently, there are no specific studies on the biological activities or the signaling pathways directly modulated by this compound. However, the biological activities of its aglycone, herbacetin , have been investigated. It is important to note that glycosylation can significantly impact the bioavailability, and consequently, the biological activity of flavonoids.

The aglycone, herbacetin, has been reported to exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. The potential signaling pathways modulated by herbacetin are depicted below.

Caption: Potential signaling pathways modulated by the aglycone, herbacetin.

Further research is necessary to determine if this compound possesses similar or distinct biological activities and to elucidate its specific mechanisms of action. The presence of the two sugar moieties will likely influence its solubility, absorption, and metabolic fate, which in turn will affect its pharmacological profile.

References

The Biosynthesis Pathway of Herbacetin Glycosides in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbacetin (B192088) (3,5,7,8,4'-pentahydroxyflavone) and its glycosides are a class of flavonols that have garnered significant interest within the scientific community due to their wide array of potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] These compounds are found in various medicinal plants, such as those belonging to the Rhodiola, Linum, and Ephedra genera.[1] Understanding the intricate biosynthetic pathway of herbacetin glycosides in plants is crucial for their targeted production, whether through metabolic engineering of plants or heterologous expression in microbial systems, to harness their full therapeutic potential. This technical guide provides a comprehensive overview of the biosynthesis of herbacetin glycosides, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of herbacetin glycosides begins with the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This molecule then enters the flavonoid biosynthesis pathway, leading to the formation of the flavanone (B1672756) naringenin (B18129). A series of enzymatic reactions, including hydroxylation, oxidation, and glycosylation, subsequently convert naringenin into the various herbacetin glycosides.

The key step differentiating herbacetin biosynthesis from that of other common flavonols is the hydroxylation at the 8-position of the A-ring of the flavonoid skeleton. This reaction is catalyzed by a specific Flavonoid 8-hydroxylase (F8H) .

The overall pathway can be summarized as follows:

-

Phenylpropanoid Pathway: Phenylalanine is converted to p-coumaroyl-CoA.

-

Chalcone (B49325) Synthesis: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by Chalcone Synthase (CHS) to form naringenin chalcone.

-

Isomerization: Chalcone Isomerase (CHI) catalyzes the cyclization of naringenin chalcone to produce the flavanone (2S)-naringenin.

-

Hydroxylation at C3: Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the 3-position of naringenin to yield dihydrokaempferol (B1209521).

-

Desaturation: Flavonol Synthase (FLS) oxidizes dihydrokaempferol to produce the flavonol kaempferol (B1673270).

-

Hydroxylation at C8: Kaempferol is hydroxylated at the 8-position by Kaempferol 8-hydroxylase (F8H) to form the aglycone herbacetin .

-

Glycosylation: Various UDP-glycosyltransferases (UGTs) then attach sugar moieties (e.g., glucose, rhamnose, xylose, glucuronic acid) to different hydroxyl groups of the herbacetin aglycone to form a diverse array of herbacetin glycosides.

Below is a DOT language script to visualize this core biosynthetic pathway.

Key Enzymes and Their Characteristics

Kaempferol 8-hydroxylase (F8H)

The hydroxylation of kaempferol at the C-8 position is the committed step in herbacetin biosynthesis. This reaction is catalyzed by a specific class of enzymes known as flavonoid 8-hydroxylases (F8Hs). These enzymes are typically cytochrome P450 monooxygenases or flavin-dependent monooxygenases. While specific kinetic data for F8H acting on kaempferol is limited, studies on related enzymes provide insights into their function. For instance, a flavonoid 8-hydroxylase from Lotus japonicus has been shown to hydroxylate various flavonoids, including kaempferol.

UDP-Glycosyltransferases (UGTs)

Glycosylation is a crucial final step that enhances the stability and solubility of herbacetin. This process is catalyzed by a diverse family of enzymes called UDP-glycosyltransferases (UGTs). UGTs transfer a sugar moiety from an activated sugar donor, such as UDP-glucose or UDP-rhamnose, to the herbacetin aglycone. The regiospecificity of different UGTs determines the position of glycosylation, leading to the wide variety of naturally occurring herbacetin glycosides.

Quantitative Data

The concentration of herbacetin glycosides can vary significantly between plant species and even between different tissues of the same plant. The kinetic properties of the biosynthetic enzymes also play a crucial role in determining the flux through the pathway.

Table 1: Concentration of Herbacetin Glycosides in Various Plant Species

| Plant Species | Tissue | Herbacetin Glycoside | Concentration | Reference |

| Rhodiola rosea | Rhizomes and Roots | Rhodiosin (herbacetin-7-O-α-L-rhamnopyranoside) + Herbacetin | 760–6300 µg/mL extract (approx. 0.5–4.2% w/w dry drug) | [2] |

| Linum usitatissimum (Flax) | Seed Cakes | Herbacetin diglucoside (HDG) | Up to 5.76 mg/g dry weight | [3][4] |

| Ephedra gerardiana | Stems | Herbacetin 7-O-glucoside | Major flavonoid glycoside detected | [5] |

Table 2: Kinetic Parameters of Related Flavonoid UDP-Glycosyltransferases

| Enzyme | Substrate | Sugar Donor | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| CsUGT76F1 (from Citrus sinensis) | Kaempferol | UDP-glucose | 28.09 | 0.46 | 0.016 | [1] |

| AhUGT75A (from Arachis hypogaea) | Naringenin | UDP-glucose | 73.0 ± 8.0 | - | - | [6] |

| UGT84F9 (from Medicago truncatula) | Kaempferol-3-O-rutinoside | UDP-GlcA | - | - | 2.314 | [7] |

Note: Specific kinetic data for enzymes directly involved in herbacetin glycoside biosynthesis are still being actively researched. The data presented here are for homologous enzymes acting on similar substrates.

Regulation of Herbacetin Glycoside Biosynthesis

The biosynthesis of herbacetin glycosides is tightly regulated at the transcriptional level by a combination of developmental cues and environmental stimuli.

Transcriptional Regulation

The expression of genes encoding the enzymes of the flavonoid biosynthesis pathway is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. These proteins can form a regulatory complex (MBW complex) that binds to the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription.

Environmental and Hormonal Regulation

Various environmental factors and plant hormones can influence the production of flavonoids, including herbacetin glycosides.

-

Light: Light, particularly UV radiation, is a well-known inducer of flavonoid biosynthesis. This response is mediated by photoreceptors and downstream signaling cascades that lead to the upregulation of flavonoid biosynthetic genes.

-

Hormones: Plant hormones such as jasmonates, salicylic (B10762653) acid, and abscisic acid, which are involved in stress responses, can also modulate the expression of flavonoid biosynthetic genes.

-

Biotic and Abiotic Stress: Pathogen attack, herbivory, drought, and nutrient deficiency can all trigger the accumulation of flavonoids as part of the plant's defense and adaptation mechanisms.

The following diagram illustrates the signaling pathways that generally regulate flavonoid biosynthesis.

Experimental Protocols

Heterologous Expression of Flavonoid 8-hydroxylase (F8H) in Saccharomyces cerevisiae

This protocol describes the functional expression of a plant cytochrome P450 enzyme, such as F8H, in yeast.

1. Vector Construction:

- Amplify the full-length coding sequence of the candidate F8H gene from plant cDNA.

- Clone the F8H cDNA into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

- Co-express a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) to ensure sufficient electron transfer for P450 activity. The CPR gene can be cloned into the same or a separate compatible vector.

2. Yeast Transformation:

- Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.

- Select for transformed yeast cells on appropriate selective medium.

3. Protein Expression:

- Grow a pre-culture of the transformed yeast in selective medium containing glucose.

- Inoculate the main culture in a galactose-containing medium to induce the expression of the F8H and CPR genes.

- Incubate the culture for 48-72 hours at 28-30°C with shaking.

4. Microsome Isolation:

- Harvest the yeast cells by centrifugation.

- Resuspend the cell pellet in an extraction buffer containing a reducing agent (e.g., DTT) and protease inhibitors.

- Disrupt the cells using glass beads or a French press.

- Centrifuge the lysate at low speed to remove cell debris.

- Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

- Resuspend the microsomal pellet in a storage buffer and store at -80°C.

5. In Vitro Enzyme Assay:

- The enzyme assay is described in the following section.

Start [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"];

Vector_Construction [label="Vector Construction\n(F8H and CPR genes)"];

Yeast_Transformation [label="Yeast Transformation"];

Protein_Expression [label="Protein Expression\n(Galactose Induction)"];

Microsome_Isolation [label="Microsome Isolation"];

Enzyme_Assay [label="In Vitro Enzyme Assay"];

End [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];

Start -> Vector_Construction;

Vector_Construction -> Yeast_Transformation;

Yeast_Transformation -> Protein_Expression;

Protein_Expression -> Microsome_Isolation;

Microsome_Isolation -> Enzyme_Assay;

Enzyme_Assay -> End;

}

In Vitro Enzyme Assay for Flavonoid 8-hydroxylase (F8H)

This protocol is for determining the activity of the heterologously expressed F8H.

1. Reaction Mixture Preparation:

- Prepare a reaction mixture containing:

- Phosphate buffer (pH 7.5)

- NADPH

- Microsomal protein preparation containing the F8H and CPR

- Kaempferol (substrate) dissolved in a suitable solvent (e.g., DMSO)

2. Reaction Incubation:

- Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

- Initiate the reaction by adding the kaempferol substrate.

- Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

3. Reaction Termination and Product Extraction:

- Stop the reaction by adding an acidic solution (e.g., 2M HCl).

- Extract the reaction products with an organic solvent (e.g., ethyl acetate).

- Evaporate the organic solvent to dryness.

4. Product Analysis:

- Resuspend the dried extract in a suitable solvent (e.g., methanol).

- Analyze the products by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).

- Identify the herbacetin product by comparing its retention time and mass spectrum with an authentic standard.

In Vitro Enzyme Assay for UDP-Glycosyltransferase (UGT)

This protocol is for characterizing the activity of UGTs involved in herbacetin glycosylation.

1. Recombinant Enzyme Preparation:

- Express the candidate UGT gene in a suitable expression system (e.g., E. coli) and purify the recombinant protein.

2. Reaction Mixture Preparation:

- Prepare a reaction mixture containing:

- Tris-HCl buffer (pH 7.5)

- Purified recombinant UGT

- Herbacetin (acceptor substrate)

- UDP-sugar (donor substrate, e.g., UDP-glucose, UDP-rhamnose)

3. Reaction Incubation:

- Incubate the reaction mixture at 30-37°C for a defined period (e.g., 1-2 hours).

4. Reaction Termination and Product Analysis:

- Stop the reaction by adding an organic solvent (e.g., methanol).

- Centrifuge to pellet any precipitated protein.

- Analyze the supernatant directly by HPLC or LC-MS to identify and quantify the herbacetin glycoside product.

Conclusion

The biosynthesis of herbacetin glycosides is a specialized branch of the flavonoid pathway, characterized by the key enzymatic step of 8-hydroxylation of kaempferol. The subsequent glycosylation by various UGTs leads to the diverse array of herbacetin derivatives found in nature. While the core pathway has been elucidated, further research is needed to fully characterize the kinetics and regulation of the specific enzymes involved, particularly the kaempferol 8-hydroxylase. A deeper understanding of this pathway will undoubtedly pave the way for the enhanced production of these promising bioactive compounds for pharmaceutical and nutraceutical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. libcatalog.usc.edu [libcatalog.usc.edu]

- 3. sketchviz.com [sketchviz.com]

- 4. youtube.com [youtube.com]

- 5. Extremely Rare Flavonoid Glycosides Identified in the Stems of Ephedra gerardiana by HPLC-MS and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside is a flavonoid glycoside that has been isolated from the calyx and epicalyx leaves of Malope trifida Cav. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on the experimental methodologies for its isolation and characterization. While specific biological studies on this particular glycoside are limited, this guide also explores the well-documented pharmacological activities of its aglycone, herbacetin, to infer its potential therapeutic applications and mechanisms of action. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

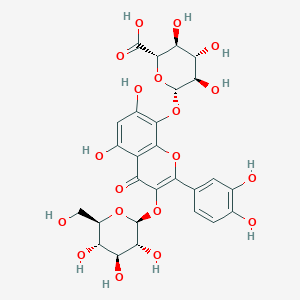

Chemical Structure and Physicochemical Properties

This compound is a complex flavonoid diglycoside. Its core structure is the flavonol herbacetin, which is substituted with a glucopyranoside moiety at the 3-position and a glucuronopyranoside moiety at the 8-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H28O19 | [1][2] |

| Molecular Weight | 656.50 g/mol | [1] |

| CAS Number | 135010-45-6 | [2] |

| Natural Source | Malope trifida Cav. | [1] |

Isolation and Structural Elucidation: Experimental Protocols

The isolation and structural identification of this compound from natural sources require a combination of chromatographic and spectroscopic techniques.

Extraction and Isolation

A general protocol for the extraction and isolation of flavonoids from plant material is as follows. It is important to note that the specific details for the isolation of this compound from Malope trifida may vary.

Protocol: General Flavonoid Extraction and Isolation [3][4][5][6][7]

-

Plant Material Preparation: The dried and powdered calyx and epicalyx leaves of Malope trifida are defatted with a non-polar solvent like petroleum ether.

-

Extraction: The defatted plant material is then extracted with a polar solvent, typically methanol (B129727) or a methanol-water mixture, using methods such as Soxhlet extraction or maceration.

-

Fractionation: The crude extract is concentrated and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The flavonoid-rich fractions are further purified using column chromatography techniques. This may involve multiple steps using different stationary phases like silica (B1680970) gel, Sephadex LH-20, or reversed-phase C18 material. Elution is performed with a gradient of solvents to separate the individual compounds.

-

Final Purification: The fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Herbacetin inhibits inflammatory responses by targeting the JNK, NF-κB, and SGK1/NF-κB signaling pathways.

[8][9][10][11][12]#### 3.2. Antioxidant Activity

Herbacetin exhibits potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.

[13][14]Diagram 3: Antioxidant Mechanism of Herbacetin

Herbacetin promotes cellular antioxidant defenses through the activation of the Nrf2/HO-1 pathway.

[13][14]#### 3.3. Other Potential Activities

Based on studies of the aglycone, this compound may also possess anticancer, antiviral, and antidiabetic properties. F[15][16][17][18]urther research is needed to confirm these activities for the glycosylated form.

Future Directions

While the chemical structure of this compound has been established, there is a clear need for further research in several areas:

-

Detailed Biological Evaluation: In-depth studies are required to specifically evaluate the anti-inflammatory, antioxidant, and other biological activities of this particular glycoside.

-

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound needs to be determined to understand its bioavailability and in vivo efficacy.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its potential development as a therapeutic agent.

-

Synthesis: The development of a synthetic route would enable the production of larger quantities for extensive biological testing and potential clinical applications.

Conclusion

This compound is a structurally interesting flavonoid glycoside with significant potential for further scientific investigation. This technical guide has summarized the current knowledge of its chemical and physical properties, along with the experimental approaches for its study. The potent biological activities of its aglycone, herbacetin, suggest that this glycoside is a promising candidate for future research in the development of novel therapeutic agents. Further in-depth studies are warranted to fully explore its pharmacological potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [chembk.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]

- 5. Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. EXTRACTION, ISOLATION AND STRUCTURAL ELUCIDATION OF FLAVONOID FROM CHROZOPHORA PLICATA LEAVES AND EVALUATION OF ITS ANTIOXIDATIVE POTENTIALS | Semantic Scholar [semanticscholar.org]

- 8. biocrick.com [biocrick.com]

- 9. Herbacetin Inhibits Asthma Development by Blocking the SGK1/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Herbacetin Inhibits Asthma Development by Blocking the SGK1/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. A comprehensive review of herbacetin: From chemistry to pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Herbacetin is a novel allosteric inhibitor of ornithine decarboxylase with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Herbacetin, a flaxseed flavonoid, ameliorates high percent dietary fat induced insulin resistance and lipid accumulation through the regulation of hepatic lipid metabolizing and lipid-regulating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Data and Analysis of Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Herbacetin (B192088) 3-O-glucopyranoside-8-O-glucuronopyranoside, a flavonoid glycoside isolated from Malope trifida Cav.[1] This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside is a complex flavonoid glycoside. Its structure consists of a herbacetin aglycone linked to a glucopyranoside moiety at the 3-O position and a glucuronopyranoside moiety at the 8-O position.

Molecular Formula: C₂₇H₂₈O₁₉[2] Molecular Weight: 656.50 g/mol [1]

Spectroscopic Data

Comprehensive spectroscopic analysis is crucial for the unequivocal identification and characterization of complex natural products like this compound. The following sections present the available mass spectrometry and nuclear magnetic resonance data.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of flavonoid glycosides. The fragmentation behavior can provide valuable information about the structure of the aglycone and the nature and position of the sugar moieties.

A detailed study on the ESI-MS decomposition of this compound has been conducted, providing insights into its fragmentation pathways in both positive and negative ion modes.

Table 1: ESI-MS Fragmentation Data for this compound

| Ion Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |

| Positive | [M+H]⁺ | [M+H - glucuronic acid]⁺, [M+H - glucose]⁺, [aglycone+H]⁺ | Sequential loss of sugar moieties |

| Negative | [M-H]⁻ | [M-H - glucuronic acid]⁻, [M-H - glucose]⁻, [aglycone-H]⁻ | Sequential loss of sugar moieties |

Note: The specific m/z values for the fragment ions were not explicitly detailed in the available abstract but the fragmentation pattern was described. For detailed fragmentation analysis, refer to the original publication by Frański et al.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of organic molecules. ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

A primary publication from 1990 reports the isolation and spectroscopic characterization of this compound, including ¹H and ¹³C NMR data. However, the full text of this article, containing the specific chemical shift values and coupling constants, could not be accessed for this review. The following tables are placeholders for the expected data based on the reported characterization.

Table 2: ¹H NMR Spectroscopic Data for this compound (Placeholder)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| H-2' | |||

| H-3' | |||

| H-5' | |||

| H-6' | |||

| H-6 | |||

| 3-O-Glucopyranoside | |||

| H-1'' | |||

| ... | |||

| 8-O-Glucuronopyranoside | |||

| H-1''' | |||

| ... |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Placeholder)

| Position | δ (ppm) |

| Aglycone | |

| C-2 | |

| C-3 | |

| C-4 | |

| ... | |

| 3-O-Glucopyranoside | |

| C-1'' | |

| ... | |

| 8-O-Glucuronopyranoside | |

| C-1''' | |

| ... |

Experimental Protocols

The following is a generalized protocol for the isolation and characterization of flavonoid glycosides from plant material, which would be adapted with specific details from the primary literature.

Plant Material and Extraction

-

Collection and Preparation: The calyx and epicalyx leaves of Malope trifida are collected, air-dried, and ground to a fine powder.

-

Extraction: The powdered plant material is exhaustively extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 80% methanol (B129727) in water), at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fraction enriched with the target compound (typically the ethyl acetate or n-butanol fraction for flavonoid glycosides) is subjected to column chromatography.

-

Stationary Phase: Silica gel or a reversed-phase material (e.g., C18).

-

Mobile Phase: A gradient of solvents, such as chloroform-methanol or water-methanol, is used to elute the compounds.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC to obtain the pure compound.

Spectroscopic Analysis

-

Mass Spectrometry: The purified compound is dissolved in a suitable solvent (e.g., methanol) and analyzed by ESI-MS in both positive and negative ion modes to determine its molecular weight and fragmentation pattern.

-

NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD), and ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: Isolation and Characterization Workflow.

References

The Multifaceted Biological Activities of Herbacetin Derivatives: A Technical Guide for Drug Discovery and Development

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Herbacetin (B192088), a pentahydroxyflavone naturally occurring in various medicinal plants, has emerged as a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of the biological activities of herbacetin and its derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties. This document synthesizes preclinical data, details key experimental methodologies, and elucidates the underlying molecular mechanisms and signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and complex biological processes are visualized through Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in the field of drug discovery. While research on specific herbacetin derivatives is a burgeoning field, this guide consolidates the current knowledge to underscore their therapeutic potential and guide future investigations.

Introduction

Flavonoids, a diverse group of polyphenolic compounds, are widely recognized for their broad spectrum of pharmacological activities. Among them, herbacetin (3,5,7,8,4'-pentahydroxyflavone) has garnered significant attention for its potent biological effects.[1] Structurally similar to well-known flavonoids like quercetin (B1663063) and kaempferol, herbacetin and its derivatives offer a rich chemical space for therapeutic innovation.[2] This guide explores the diverse biological activities of herbacetin derivatives, providing a foundational resource for their development as next-generation therapeutic agents.

Anticancer Activity

Herbacetin and its derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell proliferation and the modulation of critical signaling pathways that govern cell survival and apoptosis.[3][4]

Quantitative Data on Anticancer Efficacy

The antiproliferative and enzyme-inhibitory activities of herbacetin have been quantified in several studies. While specific IC50 values for a wide range of herbacetin derivatives are still emerging, the available data for the parent compound provide a strong rationale for further investigation.[4]

Table 1: In Vitro Antiproliferative and Enzyme-Inhibitory Activity of Herbacetin

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Liver Cancer | 25-100 (induces apoptosis) | [4] |

| HCT116 | Colon Cancer | Potent activity reported | [2][3] |

| DLD1 | Colon Cancer | Potent activity reported | [3] |

| HT29 | Colon Cancer | Potent activity reported | [3] |

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

| Ornithine Decarboxylase (ODC) | Allosteric | Potent inhibition reported | [2][3] |

| SGK1 | Direct Inhibition | 0.752 | [5] |

Signaling Pathways in Anticancer Activity

ODC is a rate-limiting enzyme in polyamine biosynthesis, a pathway crucial for cell growth and proliferation that is often dysregulated in cancer.[2] Herbacetin acts as a novel allosteric inhibitor of ODC, binding to a site distinct from the active site to induce a conformational change that reduces its catalytic activity.[2][3] This leads to the depletion of polyamines, thereby suppressing cancer cell growth.[2]

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and is frequently hyperactivated in cancer.[6] Herbacetin has been shown to induce apoptosis in cancer cells by inactivating this pathway, leading to a decrease in the phosphorylation of Akt and subsequent modulation of pro- and anti-apoptotic proteins.[3][7]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of herbacetin derivatives for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity

Herbacetin and its derivatives exhibit potent anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and SGK1 pathways, and reducing the production of pro-inflammatory mediators.[8][9][10]

Quantitative Data on Anti-inflammatory Efficacy

Data on the direct inhibition of inflammatory enzymes or cytokine release by specific herbacetin derivatives is an active area of research. The parent compound, herbacetin, has been shown to significantly reduce the production of pro-inflammatory cytokines.[1][11]

Table 2: Anti-inflammatory Activity of Herbacetin

| Parameter | Model | Effect | Reference |

| TNF-α, IL-1β, NO production | LPS-stimulated macrophages | Significant reduction | [1][11] |

| Pro-inflammatory cytokines | In vivo models of nociception | Significant inhibition | [11] |

| Inflammatory factors | OVA-induced asthma model | Significant negative regulation | [8] |

Signaling Pathways in Anti-inflammatory Activity

Serum/glucocorticoid-regulated kinase 1 (SGK1) can activate the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.[8] Herbacetin has been shown to inhibit SGK1, thereby preventing the activation of NF-κB and the subsequent expression of pro-inflammatory genes.[8][10]

Experimental Protocols

This assay quantitatively measures the activation of the NF-κB signaling pathway.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Compound Treatment: After 24 hours, pre-treat cells with herbacetin derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity to determine the relative NF-κB activity.

Antioxidant Activity

Herbacetin derivatives possess strong antioxidant properties, acting through direct radical scavenging and by modulating intracellular antioxidant signaling pathways.[12]

Quantitative Data on Antioxidant Efficacy

The antioxidant capacity of flavonoids is commonly assessed using DPPH and ABTS radical scavenging assays, with lower IC50 values indicating higher antioxidant activity.

Table 3: Radical Scavenging Activity of Herbacetin

| Assay | IC50 (µM) | Reference |

| DPPH Radical Scavenging | Potent activity reported | [12] |

| ABTS Radical Scavenging | Potent activity reported | [12] |

Signaling Pathways in Antioxidant Activity

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1). Herbacetin can modulate this pathway, enhancing the cellular antioxidant defense.

Experimental Protocols

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[13]

-

Preparation of Solutions: Prepare a stock solution of the herbacetin derivative and a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, mix serial dilutions of the herbacetin derivative with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Neuroprotective and Antimicrobial Activities

Neuroprotective Effects

Herbacetin has demonstrated neuroprotective properties, in part by activating the SIRT1/AMPK signaling pathway, which is involved in cellular stress resistance and longevity.[1] It has been shown to improve cognitive and motor deficits in animal models of hepatic encephalopathy by reducing oxidative stress, inflammation, and apoptosis in the brain.[1]

Antimicrobial Activity

While extensive data on the antimicrobial properties of specific herbacetin derivatives are limited, flavonoids, in general, are known to possess antibacterial and antiviral activities. Further research is warranted to explore the potential of herbacetin derivatives against a broad spectrum of pathogens and to determine their minimum inhibitory concentrations (MICs).

Conclusion and Future Directions

Herbacetin and its derivatives represent a promising class of bioactive molecules with multifaceted therapeutic potential. Their ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress provides a strong foundation for their further development. However, to fully realize their clinical potential, future research should focus on:

-

Synthesis and Biological Evaluation of Novel Derivatives: A systematic approach to synthesize a library of herbacetin derivatives and screen them for enhanced potency and selectivity is crucial.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and downstream effects of the most promising derivatives will be essential for their rational design and application.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are necessary to assess the druglikeness and safety of these compounds.

-

In Vivo Efficacy Studies: Validating the in vitro findings in relevant animal models of disease is a critical step towards clinical translation.[14]

This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of herbacetin derivatives. It is intended to serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this exciting class of natural product-inspired compounds.

References

- 1. Neuroprotective and cognitive enhancing effects of herbecetin against thioacetamide induced hepatic encephalopathy in rats via upregulation of AMPK and SIRT1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Herbacetin is a novel allosteric inhibitor of ornithine decarboxylase with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of Herbacetin as a Novel SGK1 Inhibitor to Alleviate Myocardial Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Herbacetin ameliorates lipopolysaccharide-elicited inflammatory response by suppressing NLRP-3/AIM-2 inflammasome activation, PI3K/Akt/MAPKs/NF-κB redox inflammatory signalling, modulating autophagy and macrophage polarization imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Herbacetin Inhibits Asthma Development by Blocking the SGK1/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biocrick.com [biocrick.com]

- 10. Herbacetin Inhibits Asthma Development by Blocking the SGK1/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Herbacetin and its Glycosides in Traditional Chinese Medicine: A Technical Guide for Researchers

Abstract

Herbacetin (B192088), a pentahydroxyflavone, and its corresponding glycosides are significant bioactive constituents found in several plants utilized in Traditional Chinese Medicine (TCM). Notably present in herbs such as Ephedra sinica (Ma Huang) and various Rhodiola species (Hong Jing Tian), these compounds are increasingly recognized for their diverse pharmacological properties, including potent antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] This technical guide provides an in-depth overview of herbacetin and its glycosides, focusing on their roles in TCM, their biological activities supported by quantitative data, detailed experimental protocols for their study, and visualization of their mechanisms of action through key signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Introduction: Herbacetin in Traditional Chinese Medicine

For centuries, practitioners of Traditional Chinese Medicine have utilized a vast array of botanicals to treat a multitude of ailments. Among the active chemical constituents of these medicinal plants are flavonoids, a class of polyphenolic compounds renowned for their health-promoting effects. Herbacetin (3,4',5,7,8-pentahydroxyflavone) is a flavonol that, along with its glycosidic forms, contributes to the therapeutic efficacy of several important herbs.[2][4]

In TCM, Ephedra sinica (Ma Huang) has been traditionally used to address conditions like coughs, asthma, and fever.[2] While the alkaloids ephedrine (B3423809) and pseudoephedrine are its most famous components, recent research has highlighted the significant role of its flavonoid constituents, including herbacetin glycosides. Similarly, Rhodiola species, known as adaptogens in TCM for combating fatigue and enhancing resilience, also contain herbacetin and its derivatives, such as rhodionin.[1][2] The presence of these compounds in such traditionally significant herbs underscores the importance of their scientific investigation to validate and understand their therapeutic potential.

Natural Sources and Key Glycosides

Herbacetin is most commonly found in plants as glycosides, where the herbacetin aglycone is attached to one or more sugar moieties. This glycosylation enhances their solubility and stability. Advances in chromatographic and spectroscopic techniques have enabled the identification of several herbacetin glycosides from their natural sources.[1]

Table 1: Principal Natural Sources of Herbacetin and its Glycosides in TCM and Related Botanicals

| Herbacetin Glycoside | Natural Source(s) | Plant Part(s) Used | Reference(s) |

| Herbacetin 7-O-neohesperidoside | Ephedra sinica (Ma Huang) | Stems | [1] |

| Herbacetin 7-O-glucoside | Ephedra sinica, Ephedra gerardiana | Stems | [1] |

| Rhodionin (Herbacetin 7-O-α-L-rhamnopyranoside) | Rhodiola species | Rhizomes, Roots | [1][5] |

| Herbacetin diglucoside (HDG) | Linum usitatissimum (Flaxseed) | Hulls, Meal | [1][5][6] |

| Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside | Malope trifida | - | [1][7] |

| Herbacetin-3,5-di-O-β-D-glucopyranoside-8-O-β-D-xylopyranoside | Sedum kamtschaticum | - | [8] |

| Herbacetin-3,5-di-O-β-D-glucopyranoside-8-O-α-L-arabinopyranoside | Sedum kamtschaticum | - | [8] |

Pharmacological Activities and Quantitative Data

Herbacetin and its glycosides exhibit a broad spectrum of biological activities. Their mechanisms of action are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.[1]

Antioxidant Activity

The antioxidant capacity of herbacetin is a cornerstone of its therapeutic potential, stemming from its ability to scavenge free radicals.[1] This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[9][10]

Table 2: Antioxidant Activity of Herbacetin and Related Flavonoids

| Compound | Assay | IC50 (µg/mL) | Reference(s) |

| Herbacetin | DPPH | > Quercetin | [9] |

| Herbacetin | ABTS | > Quercetin | [9] |

Note: Specific IC50 values for individual herbacetin glycosides are not widely reported and can vary based on the specific glycoside structure and the assay conditions used.[9]

Anti-inflammatory Activity

Herbacetin demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to suppress the activation of NF-κB and PI3K/Akt pathways, which are central to the inflammatory response.[1][11] Furthermore, herbacetin can inhibit the SGK1/NF-κB signaling pathway, thereby reducing the levels of pro-inflammatory cytokines.[12]

Anticancer Activity

The anticancer properties of herbacetin are linked to its ability to inhibit enzymes crucial for cancer cell proliferation and to induce apoptosis. Herbacetin acts as an allosteric inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis that is often upregulated in cancer.[1][13] It also directly inhibits the tyrosine kinase activity of c-Met and the activity of AKT1 and AKT2 kinases, leading to the suppression of cancer cell growth and motility.[14]

Table 3: Anticancer and Enzyme Inhibitory Activity of Herbacetin

| Target | Activity | Cell Line / Model | IC50 / Effect | Reference(s) |

| c-Met | Tyrosine Kinase Inhibition | Human breast cancer MDA-MB-231 cells | 15 µM | [14] |

| Ornithine Decarboxylase (ODC) | Allosteric Inhibition | Colon cancer cell lines | Potent inhibition | [1][13] |

| AKT1 and AKT2 | Kinase Inhibition | - | Direct binding and suppression | [12][14] |

| Kynurenine aminotransferase II (KAT-II) | Enzyme Inhibition | In vitro enzyme assay | - | [15] |

Key Signaling Pathways Modulated by Herbacetin

Herbacetin exerts its biological effects by interacting with and modulating several critical intracellular signaling pathways. Understanding these interactions is key to elucidating its therapeutic mechanisms.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation. Herbacetin has been shown to inhibit this pathway at multiple levels. It can directly inhibit the tyrosine kinase activity of c-Met, an upstream activator of the PI3K/Akt pathway, and also directly inhibits the kinases AKT1 and AKT2.[14] This dual inhibition effectively attenuates downstream signaling, contributing to its anticancer effects.

References

- 1. Herbacetin is a novel allosteric inhibitor of ornithine decarboxylase with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A comprehensive review of herbacetin: From chemistry to pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Herbacetin | C15H10O7 | CID 5280544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The flavonoid herbacetin diglucoside as a constituent of the lignan macromolecule from flaxseed hulls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Herbacetin and gossypetin glycosides from Sedum kamtschaticum Fisch. & C. A. Mey. and S. takesimense Nakai, and their antioxidant, anti-aging, and monoamine oxidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. scilit.com [scilit.com]

- 11. Herbacetin ameliorates lipopolysaccharide-elicited inflammatory response by suppressing NLRP-3/AIM-2 inflammasome activation, PI3K/Akt/MAPKs/NF-κB redox inflammatory signalling, modulating autophagy and macrophage polarization imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Herbacetin Is a Novel Allosteric Inhibitor of Ornithine Decarboxylase with Antitumor Activity [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

The Distribution and Analysis of Herbacetin Compounds in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbacetin (B192088) (3,4′,5,7,8-pentahydroxyflavone) is a flavonol, a class of flavonoid, that exhibits a range of promising pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] This technical guide provides a comprehensive overview of the distribution of herbacetin and its glycosidic derivatives in the plant kingdom. It details quantitative data, experimental protocols for extraction and analysis, and explores the molecular signaling pathways modulated by this compound. This document is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Distribution of Herbacetin and its Glycosides in the Plant Kingdom

Herbacetin and its glycosides are not ubiquitously distributed in the plant kingdom but are found in a select number of plant families and genera. The primary known sources of these compounds are the genera Rhodiola, Ephedra, and Linum.

Quantitative Distribution Data

The concentration of herbacetin and its derivatives can vary significantly depending on the plant species, the part of the plant analyzed (e.g., rhizomes, roots, aerial parts), and the geographical origin. The following tables summarize the available quantitative data for key plant sources.

Table 1: Quantitative Distribution of Herbacetin and its Derivatives in Rhodiola Species

| Plant Species | Plant Part | Compound | Concentration | Reference(s) |

| Rhodiola rosea | Rhizomes and Roots | Rhodiosin + Herbacetin | 0.5 - 4.2% (w/w) of dry drug | [2] |

| Rhodiola rosea | Rhizomes | Rhodiosin and Herbacetin | Average ratio of rosavins to flavonoids of 1.4 | [2] |

| Rhodiola rosea | Roots | Rhodiosin and Herbacetin | Average ratio of rosavins to flavonoids of 0.4 | [2] |

Table 2: Quantitative Distribution of Herbacetin and its Derivatives in Linum Species

| Plant Species | Plant Part | Compound | Concentration | Reference(s) |

| Linum usitatissimum (Flax) | Seed Cakes | Herbacetin Diglucoside (HDG) | 5.76 mg/g DW | [3] |

| Linum usitatissimum (Flax) | Seed Meal | Herbacetin Diglucoside | Present | [4][5] |

Table 3: Quantitative and Qualitative Distribution of Herbacetin and its Derivatives in Ephedra Species

| Plant Species | Plant Part | Compound | Concentration/Presence | Reference(s) |

| Ephedra gerardiana | Stems | Herbacetin 7-O-glucoside | Abundant (relative to other flavonoids) | [6] |

| Ephedra sinica | Leaves | Total Flavonoids | 100.7±1.5 mg QE/g DW of extract (ethanol extract) | [7] |

| Ephedra species | Herbaceous Stems | Herbacetin 7-O-neohesperidoside | Present | [8] |

Experimental Protocols

Accurate quantification and analysis of herbacetin and its glycosides are crucial for research and quality control. The following sections provide detailed methodologies for their extraction and chromatographic analysis.

Microwave-Assisted Extraction (MAE) of Herbacetin Diglucoside from Flaxseed Cakes

This protocol is adapted from a validated method for the extraction of herbacetin diglucoside (HDG) from flaxseed cakes.[3]

1. Sample Preparation:

-

Obtain cold-pressed flaxseed (or linseed) cakes.

-

Grind the cakes into a fine powder.

2. Extraction Procedure:

-

Weigh 1.0 g of the powdered flaxseed cake into a microwave extraction vessel.

-

Add 20 mL of the extraction solvent: 0.1 M NaOH in 70% (v/v) aqueous methanol.

-

Securely cap the extraction vessel.

3. Microwave Irradiation:

-

Place the vessel in a microwave extractor.

-

Irradiate for 6 minutes at a microwave power of 150 W.

4. Post-Extraction Processing:

-

Allow the vessel to cool to room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis:

-

Analyze the filtered extract using the HPLC method described below.

Workflow for Microwave-Assisted Extraction of Herbacetin Diglucoside.

High-Performance Liquid Chromatography (HPLC) for Quantification

This generalized HPLC protocol is based on methods developed for the analysis of flavonoids, including herbacetin and its derivatives, in plant extracts.[2][9][10]

1. Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water (v/v)

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10-40% B

-

25-30 min: 40-10% B

-

30-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 270 nm and 370 nm (for herbacetin and its glycosides).

-

Injection Volume: 10 µL

3. Standard Preparation:

-

Prepare a stock solution of herbacetin standard (e.g., 1 mg/mL) in methanol.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

4. Quantification:

-

Inject the prepared standards and samples.

-

Construct a calibration curve by plotting the peak area against the concentration of the herbacetin standards.

-

Determine the concentration of herbacetin in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways Modulated by Herbacetin

Herbacetin exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and cell survival.

Inhibition of the SGK1/NF-κB Signaling Pathway

Herbacetin has been identified as an inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[1][11] By inhibiting SGK1, herbacetin prevents the subsequent activation of the NF-κB pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][11][12]

Herbacetin's inhibition of the SGK1/NF-κB signaling pathway.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Herbacetin has been shown to inhibit this pathway, contributing to its anti-cancer effects. It can suppress the phosphorylation of Akt, a key downstream effector of PI3K, thereby promoting apoptosis in cancer cells.

Herbacetin's inhibitory effect on the PI3K/Akt signaling pathway.

Conclusion

Herbacetin and its glycosides represent a promising class of bioactive compounds with a defined distribution in the plant kingdom, primarily within the genera Rhodiola, Linum, and Ephedra. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to conduct further investigations into the phytochemistry and pharmacology of these compounds. The elucidation of herbacetin's modulatory effects on key signaling pathways, such as SGK1/NF-κB and PI3K/Akt, underscores its potential for the development of novel therapeutics for inflammatory diseases and cancer. Further research is warranted to explore the full therapeutic potential of herbacetin and to identify other plant sources of this valuable flavonol.

References

- 1. Herbacetin Inhibits Asthma Development by Blocking the SGK1/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodiosin and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-assisted extraction of herbacetin diglucoside from flax (Linum usitatissimum L.) seed cakes and its quantification using an RP-HPLC-UV system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. The flavonoid herbacetin diglucoside as a constituent of the lignan macromolecule from flaxseed hulls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extremely Rare Flavonoid Glycosides Identified in the Stems of Ephedra gerardiana by HPLC-MS and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. [Determination of markers from characteristic HPLC chromatogram of phenols in three official origins of Ephedrae Herba and quantitative analysis of four phenols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. phytopharmajournal.com [phytopharmajournal.com]

- 11. Herbacetin Inhibits Asthma Development by Blocking the SGK1/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Herbacetin Diglucoside: A Key Flavonoid Constituent of the Flaxseed Lignan Macromolecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Flaxseed (Linum usitatissimum L.) is a rich source of bioactive compounds, most notably the lignan (B3055560) macromolecule. While secoisolariciresinol (B192356) diglucoside (SDG) is the most prominent component, this complex polymer also incorporates other phenolic compounds that contribute to its overall biological activity. This technical guide focuses on herbacetin (B192088) diglucoside (HDG), a flavonoid that has been identified as an integral part of the flaxseed lignan macromolecule.[1][2] This document provides a comprehensive overview of HDG's position within the macromolecule, quantitative data on its presence, detailed experimental protocols for its extraction and analysis, and an exploration of the potential signaling pathways modulated by its aglycone, herbacetin.

Introduction

The flaxseed lignan macromolecule is a complex biopolymer primarily known for its high concentration of the phytoestrogen precursor, secoisolariciresinol diglucoside (SDG).[3] This macromolecule is an oligomeric structure where monomeric units are ester-linked via 3-hydroxy-3-methylglutaric acid (HMGA).[1][4] In addition to SDG, other phenolic compounds, including p-coumaric acid glucoside (CouAG) and ferulic acid glucoside (FeAG), are incorporated into this structure.[3][5]

A significant discovery was the identification of the flavonoid herbacetin diglucoside (HDG) as a constituent of this macromolecule.[1][6] HDG is incorporated into the polymer via the same HMGA linker as SDG, making it an intrinsic component of the complex.[1] The presence of this flavonol suggests that the health benefits attributed to flaxseed lignans (B1203133) may be a result of the synergistic actions of its various components, not just SDG alone.[7] Herbacetin, the aglycone of HDG, has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects, making HDG a compound of significant interest for drug development.[8][9]

Structure of the Flaxseed Lignan Macromolecule

The flaxseed lignan macromolecule is a large, complex polymer found in the hull of the flaxseed.[4] Its backbone is composed of monomeric units, primarily SDG, linked together by HMGA.[2] Other phenolic glucosides, including HDG, CouAG, and FeAG, are also integrated into the structure, often as terminal units.[2][4][5] The discovery that HDG is linked via HMGA confirmed its status as a fundamental building block of the macromolecule.[1]

Caption: Conceptual Structure of the Flaxseed Lignan Macromolecule.

Quantitative Data

The concentration of HDG in flaxseed by-products can be significant, highlighting its potential as a valuable bioactive compound. Microwave-assisted extraction (MAE) has been optimized for its efficient recovery from cold-pressed flaxseed cakes.

| Parameter | Value | Reference |

| Maximum HDG Concentration | 5.76 mg/g DW | [7][10] |

| Source Material | Cold-pressed flaxseed cakes | [7][10] |

| Extraction Method | Microwave-Assisted Extraction (MAE) | [7][10] |

| Optimized MAE Conditions | ||

| - Microwave Power | 150 W | [7][10] |

| - Irradiation Time | 6 min | [7][10] |

| - Extraction Solvent | 0.1 M NaOH in 70% (v/v) aqueous methanol (B129727) | [7][10] |

Experimental Protocols

Isolation and Characterization of the Lignan Macromolecule and HDG

This protocol is based on the methodology described by Struijs et al. (2007) to isolate the lignan macromolecule and confirm the presence of HDG.[1]

-

Extraction of the Lignan Macromolecule:

-

Defat flaxseed hulls using petroleum ether.

-

Extract the defatted hulls with 70% (v/v) aqueous acetone.

-

Concentrate the extract and wash with dichloromethane (B109758) to remove non-polar compounds.

-

Apply the aqueous layer to an Amberlite XAD-7 column.

-

Wash the column with water to remove sugars and elute the macromolecule with methanol.

-

Evaporate the methanol to yield the purified lignan macromolecule.

-

-

Saponification to Release Monomeric Constituents:

-

Complete Saponification: Dissolve the purified macromolecule in 1 M NaOH and stir at room temperature for 2 hours to break all ester bonds.

-

Partial Saponification: Use a shorter reaction time or milder base conditions to generate larger fragments, such as HDG-HMGA.

-

-

Isolation and Identification:

-

Neutralize the saponified solution with acid.

-

Separate the released compounds using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Identify the collected fractions corresponding to SDG, CouAG, FeAG, and HDG using analytical RP-HPLC.

-

Confirm the structure of the isolated compounds, including the HDG-HMGA fragment, using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Microwave-Assisted Extraction (MAE) and Quantification of HDG

This protocol follows the optimized method developed by Hano et al. (2014) for the rapid extraction and quantification of HDG from flaxseed cakes.[7][10][11]

Caption: Workflow for MAE and Quantification of HDG.

-

Sample Preparation: Use cold-pressed, defatted flaxseed cakes, ground into a fine powder.

-

Extraction:

-

Place a known quantity of flaxseed cake powder (e.g., 250 mg) into a microwave extraction vessel.

-

Add the optimized extraction solvent (10 mL of 0.1 M NaOH in 70% v/v aqueous methanol).

-

Perform microwave irradiation at 150 W for 6 minutes.

-

-

Sample Processing:

-

After extraction, centrifuge the sample to pellet the solid material.

-

Collect the supernatant and neutralize it with acetic acid.

-

Filter the neutralized extract through a 0.45 µm syringe filter prior to analysis.

-

-

Quantification:

-

Analyze the filtered extract using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector.

-

Use a validated HPLC method with a suitable C18 column and a gradient elution profile.

-

Quantify the HDG concentration by comparing the peak area to a standard curve prepared with purified HDG.

-

Potential Signaling Pathways and Biological Activity

While direct studies on the signaling pathways of herbacetin diglucoside are limited, extensive research on its aglycone, herbacetin , provides significant insight into its potential biological activities. The glycosidic moieties of HDG are likely cleaved by gut microbiota or cellular enzymes, releasing the bioactive aglycone. Herbacetin has been shown to modulate multiple key cellular signaling pathways involved in inflammation, cancer, and oxidative stress.

Anti-Inflammatory Signaling

Herbacetin exerts potent anti-inflammatory effects by suppressing key pro-inflammatory pathways, particularly the NF-κB and JNK signaling cascades, which are often activated by stimuli like lipopolysaccharide (LPS).[3][12] It has also been shown to inhibit the SGK1/NF-κB pathway.[7][11][13]

Caption: Herbacetin's Anti-Inflammatory Signaling Inhibition.

Anticancer Signaling

Herbacetin has demonstrated significant anticancer potential by targeting multiple pathways crucial for tumor growth and survival. It acts as a novel allosteric inhibitor of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis essential for cell proliferation.[1][4] Furthermore, it inhibits critical growth factor signaling pathways such as the HGF/c-Met and PI3K/Akt cascades.[2][3]

Caption: Anticancer Signaling Pathways Inhibited by Herbacetin.

Antioxidant Signaling

Flavonoids are well-known for their antioxidant properties. Herbacetin can directly scavenge free radicals and also enhance the endogenous antioxidant defense system by activating the Nrf2/HO-1 signaling pathway.

Caption: Antioxidant Pathway Activated by Herbacetin.

Conclusion

Herbacetin diglucoside is a structurally integral flavonoid component of the flaxseed lignan macromolecule. Its presence underscores the chemical complexity of flaxseed and suggests that the observed health benefits of lignan consumption may arise from the synergistic effects of its diverse phenolic constituents. The aglycone, herbacetin, demonstrates significant anti-inflammatory, anticancer, and antioxidant activities by modulating key cellular signaling pathways, including NF-κB, c-Met/Akt, and Nrf2. The development of efficient extraction methods like MAE provides a viable route for obtaining HDG-enriched fractions from flaxseed by-products. This opens promising avenues for further research into the specific bioavailability and bioactivity of HDG and its potential application in the development of novel therapeutics and functional food ingredients. Future studies should focus on elucidating the precise contribution of HDG to the overall pharmacological profile of the flaxseed lignan macromolecule and exploring its clinical potential.

References

- 1. Herbacetin Is a Novel Allosteric Inhibitor of Ornithine Decarboxylase with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. biocrick.com [biocrick.com]

- 4. Herbacetin is a novel allosteric inhibitor of ornithine decarboxylase with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. Herbacetin suppressed MMP9 mediated angiogenesis of malignant melanoma through blocking EGFR-ERK/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive review of herbacetin: From chemistry to pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medkoo.com [medkoo.com]

- 11. Herbacetin Inhibits Asthma Development by Blocking the SGK1/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Herbacetin inhibits inducible nitric oxide synthase via JNK and nuclear factor-κB in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Herbacetin Inhibits Asthma Development by Blocking the SGK1/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Modern Flavonoid Extraction from Plant Materials

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flavonoids represent a diverse group of plant secondary metabolites with significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The efficient extraction of these compounds from plant matrices is a critical first step in research, development, and manufacturing. Traditional methods of extraction, such as maceration and Soxhlet extraction, are often time-consuming and require large volumes of organic solvents.[2][3] In recent years, modern techniques have been developed to overcome these limitations, offering higher extraction efficiency, reduced solvent consumption, and shorter processing times.[1][4][5] This document provides detailed application notes and protocols for four prominent modern extraction techniques: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Pressurized Liquid Extraction (PLE).

Modern Extraction Techniques: A Comparative Overview

Modern extraction techniques utilize energy sources like ultrasound and microwaves, or the unique properties of supercritical fluids and pressurized solvents to enhance the extraction process.[1][6] These methods are generally faster, more environmentally friendly, and often result in higher yields of target compounds compared to conventional methods.[4][6]

Key advantages of modern extraction techniques include:

-

Increased Efficiency: Higher recovery of flavonoids in a shorter time.[1][7]

-

Reduced Solvent Consumption: "Green" chemistry approach with less environmental impact.[1][5]

-

Automation: Many modern systems can be automated for high-throughput screening.[4]

-

Selectivity: Optimization of parameters can lead to selective extraction of desired flavonoid classes.[3]

The selection of an appropriate extraction method depends on the specific plant material, the target flavonoids, and the desired scale of operation.[1] The following sections provide detailed protocols and quantitative data to aid in the selection and implementation of these advanced techniques.

Data Presentation: Quantitative Comparison of Extraction Techniques

The following tables summarize quantitative data from various studies, showcasing the efficacy of different modern extraction techniques for flavonoids from a range of plant materials.

Table 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids

| Plant Material | Key Parameters | Total Flavonoid Content (TFC) / Yield | Reference |

| Pteris cretica L. | 56.74% ethanol (B145695), 45.94 min, 74.27 °C, 33.69 mL/g liquid/solid ratio | 4.71 ± 0.04% | [8] |

| Alfalfa | 52.14% ethanol, 57.08 min, 62.33 °C, 57.16 mL/g liquid/solid ratio | Optimized for TFC | [9] |

| Moringa oleifera Lam. | 50% methanol (B129727), pH 4.5, 50% amplitude, 15 min | Optimized for main flavonoids | [10] |

| Potentilla fruticosa L. | Natural Deep Eutectic Solvent, 300 W, 40 min, 30:1 mL/g solvent/solid ratio | Optimized for TFC | [11] |

| Ruby S apple peel | 50% ethanol, 30 min, 20 °C | 4.07 ± 0.02 mg NAE/g DW | [12] |

| Ocimum tenuiflorum | 55.34% ethanol, 11.71 min, 0.26 W/cm³ ultrasonic energy density | 6.69 mg QE/g | [13] |

Table 2: Microwave-Assisted Extraction (MAE) of Flavonoids

| Plant Material | Key Parameters | Total Flavonoid Content (TFC) / Yield | Reference |

| Phyllostachys heterocycla leaves | 78.1% ethanol, 24.9 min, 559 W | 4.67% | [14] |

| Radix Astragali | 90% ethanol, 25 min, 110 °C, 25 mL/g solvent/material ratio | 1.190 ± 0.042 mg/g | [15] |

| Salicornia bigelovii Torr. | 60% ethanol, 50 °C, 250 W, 1:30 g/mL solid/liquid ratio | 5.71 ± 0.28 mg/g | [16] |

| Onion | 84.9% methanol, pH 2.5, 50 °C, 0.2:10 g:mL sample/solvent ratio, 10 min | 7.63 ± 0.00 mg/g | [17] |

| Pistacia vera L. leaves | Not specified | Higher TFC yield than maceration | [1] |

| Lagenaria siceraria | Ethyl acetate | 24.28 mg/g | [1] |

Table 3: Supercritical Fluid Extraction (SFE) of Flavonoids

| Plant Material | Key Parameters | Total Flavonoid Content (TFC) / Yield | Reference |